molecular formula C17H15ClF3NO2 B2485396 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide CAS No. 1351584-95-6

2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide

Cat. No.: B2485396
CAS No.: 1351584-95-6
M. Wt: 357.76
InChI Key: BAFFLAFMGOWITH-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide is a synthetic organic compound that features a chlorophenyl group, a hydroxyethyl group, and a trifluoromethylphenyl group

Scientific Research Applications

2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chlorobenzoyl chloride with 4-(trifluoromethyl)phenylacetic acid in the presence of a base to form the corresponding acyl chloride intermediate. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • Trifluoromethylpyridine derivatives

Uniqueness

2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c18-14-4-2-1-3-12(14)9-16(24)22-10-15(23)11-5-7-13(8-6-11)17(19,20)21/h1-8,15,23H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFFLAFMGOWITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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